molecular formula C12H8O2 B14366138 1,2-Acenaphthylenediol CAS No. 92280-03-0

1,2-Acenaphthylenediol

Cat. No.: B14366138
CAS No.: 92280-03-0
M. Wt: 184.19 g/mol
InChI Key: NSBCFWWGIUOFIF-UHFFFAOYSA-N
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Description

1,2-Acenaphthylenediol (CAS 2963-87-3) is a bicyclic aromatic diol with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It exists as the trans-isomer, (1R,2R)-1,2-dihydroacenaphthylene-1,2-diol, featuring two hydroxyl groups on adjacent carbons of the acenaphthene backbone. Key physical properties include a boiling point of approximately 388.5°C (predicted), density of 1.36 g/cm³, and a topological polar surface area (PSA) of 40.5 Ų, indicative of moderate hydrogen-bonding capacity . Its rigid fused-ring structure and diol functionality make it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

CAS No.

92280-03-0

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

acenaphthylene-1,2-diol

InChI

InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,13-14H

InChI Key

NSBCFWWGIUOFIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Acenaphthylenediol can be synthesized through the oxidation of acenaphthylene. This process involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,2-Acenaphthylenediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

1,2-Acenaphthylenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Acenaphthylenediol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its oxidation. This interaction leads to the formation of reactive intermediates that can participate in further chemical reactions .

Comparison with Similar Compounds

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS 193892-33-0)

  • Molecular Formula : C₁₈H₁₄O₂ (MW: 262.31 g/mol)
  • Key Differences :
    • A phenyl substituent at the 3-position increases steric bulk and hydrophobicity (higher logP) compared to the parent compound.
    • The phenyl group enhances π-π stacking interactions but reduces solubility in polar solvents .
  • Reactivity : The phenyl group may sterically hinder nucleophilic attacks on the diol, altering reaction pathways in catalysis or polymerization.

1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene (CAS 2435-82-7)

  • Molecular Formula : C₂₄H₁₆ (MW: 304.38 g/mol)
  • Key Differences: A fully conjugated biacenaphthylenylidene structure increases rigidity and thermal stability (boiling point: 528.8°C).
  • Applications : Used in materials science for its extended π-system, which is advantageous in organic semiconductors or light-emitting diodes.

Methyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS 92253-98-0)

  • Molecular Formula : C₁₃H₁₂O₂ (MW: 200.23 g/mol)
  • Key Differences: A methyl ester at position 5 introduces lipophilicity (higher logP) and reactivity toward nucleophiles (e.g., hydrolysis to carboxylic acids). The ester group reduces hydrogen-bond donors compared to the diol, lowering solubility in aqueous media .
  • Applications: Potential monomer for polyesters or ligand precursor in metal-organic frameworks (MOFs).

1-(5-Hydroxy-1,2-dihydroacenaphthylen-4-yl)ethanone

  • Molecular Formula : C₁₃H₁₂O₂ (MW: 200.23 g/mol)
  • Key Differences :
    • A ketone at position 4 and hydroxyl at position 5 create a mixed functional group profile.
    • The ketone increases electrophilicity, enabling condensation reactions, while the hydroxyl maintains some hydrogen-bonding capacity .
  • Reactivity : The α,β-unsaturated ketone moiety may participate in Michael addition reactions.

Comparative Data Table

Compound (CAS) Molecular Formula MW (g/mol) Functional Groups Boiling Point (°C) Density (g/cm³) PSA (Ų) Key Applications
1,2-Acenaphthylenediol (2963-87-3) C₁₂H₁₀O₂ 186.21 Diol 388.5* 1.36 40.5 Organic synthesis, ligands
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (193892-33-0) C₁₈H₁₄O₂ 262.31 Diol, phenyl 450* 1.28* 40.5 Specialty polymers
1-(1(2H)-Acenaphthylenylidene)-dihydroacenaphthylene (2435-82-7) C₂₄H₁₆ 304.38 None 528.8 1.307 0.0 Organic electronics
Methyl 1,2-dihydroacenaphthylene-5-carboxylate (92253-98-0) C₁₃H₁₂O₂ 200.23 Ester 365* 1.22* 26.3 Polymer chemistry
o-Xylene (95-47-6) C₈H₁₀ 106.17 Methyl groups 144 0.879 0.0 Phthalic anhydride production

*Predicted or estimated values.

Key Findings from Research

Hydrogen-Bonding vs. Lipophilicity: The diol groups in this compound enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas ester or phenyl substitutions (e.g., CAS 92253-98-0, 193892-33-0) prioritize lipophilicity for non-aqueous applications .

Thermal Stability : Extended conjugation (e.g., CAS 2435-82-7) increases thermal stability, making such compounds suitable for high-temperature applications in materials science .

Steric Effects : Bulky substituents (e.g., phenyl in CAS 193892-33-0) reduce reaction rates in sterically sensitive reactions like Diels-Alder cycloadditions .

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